Lidorestat

Beschreibung

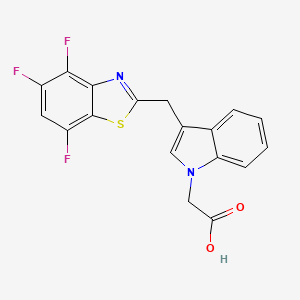

might prove useful in treating chronic diabetic complications; structure in first source

See also: Zenarestat (related); Epalrestat (related); Sorbinil (related) ... View More ...

Eigenschaften

IUPAC Name |

2-[3-[(4,5,7-trifluoro-1,3-benzothiazol-2-yl)methyl]indol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F3N2O2S/c19-11-6-12(20)18-17(16(11)21)22-14(26-18)5-9-7-23(8-15(24)25)13-4-2-1-3-10(9)13/h1-4,6-7H,5,8H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHVTMFADJNSGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC(=O)O)CC3=NC4=C(C(=CC(=C4S3)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179264 | |

| Record name | Lidorestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245116-90-9 | |

| Record name | Lidorestat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=245116-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lidorestat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0245116909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lidorestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07063 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lidorestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIDORESTAT ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3734K0M7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lidorestat: An In-depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lidorestat (formerly IDD-676) is a potent and highly selective inhibitor of the enzyme aldose reductase. This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows. This compound's primary therapeutic potential lies in the management of chronic diabetic complications, arising from its ability to block the flux of glucose through the polyol (sorbitol) pathway. By mitigating the accumulation of sorbitol, this compound addresses a key pathogenic factor in the development of diabetic neuropathy, retinopathy, and nephropathy.

Core Mechanism of Action: Aldose Reductase Inhibition

This compound is a non-competitive inhibitor of aldose reductase (AR), the first and rate-limiting enzyme in the polyol pathway.[1][2] Under normoglycemic conditions, this pathway plays a minor role in glucose metabolism. However, in hyperglycemic states, such as diabetes mellitus, the increased intracellular glucose concentration leads to a significant upregulation of the polyol pathway's activity.

Aldose reductase catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1][3] Sorbitol, being a polyol, does not readily diffuse across cell membranes and its accumulation within cells leads to osmotic stress, cellular damage, and a cascade of downstream pathological events.[4] this compound binds to aldose reductase, preventing the conversion of glucose to sorbitol and thereby mitigating these detrimental effects.

The Polyol (Sorbitol) Pathway

The polyol pathway consists of two primary enzymatic steps:

-

Glucose to Sorbitol: Catalyzed by aldose reductase with NADPH as a cofactor.

-

Sorbitol to Fructose: Catalyzed by sorbitol dehydrogenase with NAD+ as a cofactor.

The accumulation of sorbitol is particularly problematic in tissues that are insulin-independent for glucose uptake, such as nerves, the retina, and the kidneys.

Caption: The Polyol (Sorbitol) Pathway and the inhibitory action of this compound on Aldose Reductase.

Quantitative Data

This compound has demonstrated high potency and selectivity for aldose reductase in both in vitro and in vivo studies.

In Vitro Potency and Selectivity

| Parameter | Value | Enzyme Source | Notes |

| IC50 | 5 nM | Human Aldose Reductase | The half maximal inhibitory concentration. |

| Selectivity | >5,400-fold | Human Aldehyde Reductase vs. Human Aldose Reductase | Demonstrates high specificity for the target enzyme. |

In Vivo Efficacy in a Streptozotocin-Induced Diabetic Rat Model

| Parameter | ED50 | Tissue | Duration of Study |

| Sorbitol Reduction | 1.9 mg/kg/day (p.o.) | Sciatic Nerve | 5 days |

| Sorbitol Reduction | 4.5 mg/kg/day (p.o.) | Lens | 5 days |

| Motor Nerve Conduction Velocity | 59% reduction in deficit | Sciatic Nerve | 3 months |

Experimental Protocols

The following sections detail the methodologies used to obtain the quantitative data presented above.

Aldose Reductase Inhibition Assay (IC50 Determination)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against aldose reductase.

Objective: To determine the concentration of this compound required to inhibit 50% of aldose reductase activity.

Materials:

-

Purified recombinant human aldose reductase

-

NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)

-

DL-glyceraldehyde (substrate)

-

Potassium phosphate buffer (pH 6.2)

-

This compound (or other test compounds)

-

UV-Visible spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a quartz cuvette, a reaction mixture is prepared containing potassium phosphate buffer, NADPH, and the purified aldose reductase enzyme.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures. A control reaction with no inhibitor is also prepared.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, DL-glyceraldehyde.

-

Measurement: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over a linear period.

-

Calculation: The percentage of inhibition for each this compound concentration is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

References

- 1. Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Search of Differential Inhibitors of Aldose Reductase [mdpi.com]

- 3. Estimation of Aldose Reductase Activity and Malondialdehyde Levels in Patients with Type 2 Diabetes Mellitus – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

Lidorestat: A Potent Aldose Reductase Inhibitor for the Management of Diabetic Complications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia, which leads to a cascade of biochemical alterations culminating in severe long-term complications, including neuropathy, retinopathy, nephropathy, and cataracts. One of the key pathogenic mechanisms implicated in these complications is the increased flux of glucose through the polyol pathway, initiated by the enzyme aldose reductase (AR). Lidorestat (IDD-676) has emerged as a highly potent and selective inhibitor of aldose reductase, showing significant promise in preclinical models for mitigating the downstream effects of hyperglycemia. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy, pharmacokinetic profile, and the experimental methodologies used for its evaluation.

Introduction: The Polyol Pathway in Diabetic Complications

Under normoglycemic conditions, the majority of intracellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in the hyperglycemic state characteristic of diabetes, this primary pathway becomes saturated.[1] The excess glucose is shunted into the polyol pathway, a two-step metabolic route where aldose reductase (AR), the rate-limiting enzyme, reduces glucose to sorbitol.[2] This reaction consumes the cofactor NADPH.[3] Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase (SDH), a process that reduces NAD+ to NADH.[1]

The activation of this pathway contributes to diabetic complications through several mechanisms:

-

Osmotic Stress: Sorbitol, being a polyol, does not readily diffuse across cell membranes and its intracellular accumulation leads to hyperosmotic stress, causing cellular swelling and damage, particularly in insulin-insensitive tissues like the lens, peripheral nerves, and retina.[2][3]

-

Oxidative Stress: The consumption of NADPH by aldose reductase depletes the cellular pool of this critical reducing equivalent, which is essential for the regeneration of glutathione (GSH) by glutathione reductase.[3] A decrease in the GSH/GSSG ratio impairs the cell's ability to scavenge reactive oxygen species (ROS), leading to increased oxidative stress.

-

NADH/NAD+ Imbalance: The conversion of sorbitol to fructose increases the NADH/NAD+ ratio, creating a state of pseudohypoxia that can alter cellular metabolism and function.

-

Advanced Glycation End-products (AGEs): The fructose generated can be a more potent glycating agent than glucose, contributing to the formation of AGEs, which cause protein cross-linking and cellular dysfunction.[4]

Inhibiting aldose reductase is therefore a primary therapeutic strategy to prevent or delay the progression of these debilitating complications.[5] this compound is a potent inhibitor designed for this purpose.

This compound: Mechanism of Action and Preclinical Efficacy

This compound, chemically known as 3-[(4,5,7-trifluorobenzothiazol-2-yl)methyl]indole-N-acetic acid, is a novel, orally active aldose reductase inhibitor (ARI).[6] It belongs to the class of carboxylic acid-containing ARIs.

Potency and Selectivity

This compound is a highly potent inhibitor of human aldose reductase (h-ALR2), demonstrating its efficacy in the low nanomolar range.[7][8] A critical feature for any therapeutic ARI is its selectivity over aldehyde reductase (ALR1), a closely related enzyme in the aldo-keto reductase superfamily that plays a vital role in detoxifying reactive aldehydes.[6][9] Non-selective inhibition of ALR1 can lead to toxicity.[9] this compound exhibits exceptional selectivity for ALR2 over ALR1.[6][10]

In Vivo Efficacy

Preclinical studies in streptozotocin (STZ)-induced diabetic rat models have validated the in vivo efficacy of this compound. Oral administration of the compound effectively reduces the accumulation of sorbitol in target tissues prone to diabetic complications, such as the sciatic nerve and the lens.[6] In a longer-term intervention model, this compound treatment was shown to normalize polyol levels and significantly improve nerve function, reducing the motor nerve conduction velocity (MNCV) deficit by 59% compared to untreated diabetic controls.[6]

Table 1: In Vitro Potency and Selectivity of this compound

| Target Enzyme | Parameter | Value | Reference |

|---|---|---|---|

| Recombinant Human Aldose Reductase (h-ALR2) | IC₅₀ | 5 nM | [6][7][8] |

| Recombinant Human Aldehyde Reductase (h-ALR1) | IC₅₀ | 27,000 nM (27 µM) | [8] |

| Selectivity Ratio (IC₅₀ ALR1 / IC₅₀ ALR2) | - | 5400 | [6][10] |

Table 2: In Vivo Efficacy of this compound in STZ-Diabetic Rats (5-day model)

| Tissue | Parameter | Value | Reference |

|---|---|---|---|

| Sciatic Nerve | ED₅₀ (Sorbitol Reduction) | 1.9 mg/kg/day (p.o.) | [6] |

| Lens | ED₅₀ (Sorbitol Reduction) | 4.5 mg/kg/day (p.o.) | [6] |

Pharmacokinetics and Tissue Distribution

A favorable pharmacokinetic profile is essential for an effective oral therapeutic. Studies in rats have shown that this compound possesses good oral bioavailability and penetrates key target tissues.

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Abbreviation | Value | Reference |

|---|---|---|---|

| Oral Bioavailability | F | 82% | [6] |

| Half-life | t₁/₂ | 5.6 hours | [6] |

| Volume of Distribution | Vd | 0.694 L/kg | [6] |

| Max Concentration (Sciatic Nerve) | Cₘₐₓ | 2.36 µg equiv/g* | [6] |

| Max Concentration (Eye) | Cₘₐₓ | 1.45 µg equiv/g* | [6] |

Following a 10 mg/kg oral dose of [¹⁴C]this compound.

Clinical Development Status

This compound entered clinical development for the treatment of diabetic complications. An early Phase II clinical trial was initiated to investigate its safety and efficacy in patients with diabetic peripheral neuropathy (NCT00043797).[11] While it showed significant promise in preclinical models, some reports indicate that this compound, like many other ARIs, did not successfully progress through later stages of clinical trials.[12][13] The reasons for the discontinuation of many ARIs in clinical development have been varied, including issues with hepatic and renal toxicity or insufficient clinical efficacy in human subjects.[13]

Visualized Pathways and Protocols

Signaling and Logic Diagrams

The following diagrams, generated using the DOT language, illustrate the core biochemical pathway and the experimental logic.

Caption: The Polyol Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for an Aldose Reductase inhibition assay.

Experimental Protocols

Aldose Reductase Activity and Inhibition Assay

This protocol outlines a representative method for determining the inhibitory activity of this compound on aldose reductase, based on common methodologies cited in the literature.[14][15][16]

Objective: To determine the IC₅₀ value of this compound for aldose reductase by measuring the enzyme's catalytic activity. The assay quantifies the AR-catalyzed oxidation of NADPH to NADP⁺, which is monitored as a decrease in absorbance at 340 nm.[15]

Materials:

-

Purified or recombinant human aldose reductase (h-ALR2)

-

AR Assay Buffer: 0.067 M Phosphate buffer, pH 6.2[16]

-

NADPH stock solution (e.g., 20 mM in dH₂O)[15]

-

Substrate: DL-glyceraldehyde stock solution (e.g., 50 mM)[16]

-

This compound stock solution (in DMSO or appropriate solvent), serially diluted

-

96-well UV-transparent microplate or quartz cuvettes

-

Microplate spectrophotometer or UV-Vis spectrophotometer capable of kinetic measurements at 340 nm, thermostated at 37°C.

Procedure:

-

Reagent Preparation:

-

Prepare the working AR Assay Buffer.

-

Prepare a working solution of NADPH (e.g., 0.2 mM final concentration) in AR Assay Buffer.

-

Prepare serial dilutions of this compound to cover a range of concentrations (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO).

-

-

Assay Setup (per well/cuvette):

-

To each well, add the components in the following order:

-

AR Assay Buffer

-

Aldose Reductase enzyme solution

-

This compound solution at the desired final concentration (or vehicle)

-

NADPH working solution

-

-

The total volume should be brought to a pre-final volume (e.g., 180 µL for a 200 µL final reaction).

-

-

Pre-incubation:

-

Incubate the plate/cuvettes at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme and to equilibrate the temperature.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the substrate (e.g., 20 µL of DL-glyceraldehyde to reach a final concentration of 5 mM).

-

Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for a period of 10-20 minutes in kinetic mode. Ensure the initial phase of the reaction is linear.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each concentration of this compound from the linear portion of the absorbance vs. time plot (ΔAbs/min). The rate is proportional to the slope of this line.

-

Determine the percentage of inhibition for each this compound concentration relative to the vehicle control:

-

% Inhibition = [1 - (Rate_inhibitor / Rate_control)] * 100

-

-

Plot the % Inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of enzyme activity.

-

Conclusion and Future Perspectives

This compound is a well-characterized, highly potent, and selective inhibitor of aldose reductase with a robust preclinical data package demonstrating its potential to ameliorate the biochemical consequences of the polyol pathway activation in diabetes. Its favorable pharmacokinetic profile and significant efficacy in animal models of diabetic neuropathy and cataracts underscore its design as a promising therapeutic agent.[6][7]

Despite the challenges faced by this compound and other ARIs in late-stage clinical trials, the inhibition of aldose reductase remains a compelling and validated target for the treatment of diabetic complications.[4] The journey of this compound provides critical insights for the development of future-generation ARIs. Future research should focus on optimizing clinical trial designs, identifying patient populations most likely to benefit, and potentially exploring combination therapies that target multiple pathways involved in diabetic complications. The extensive preclinical data for this compound continues to serve as a valuable benchmark for the development of new chemical entities targeting aldose reductase.

References

- 1. mdpi.com [mdpi.com]

- 2. dash.harvard.edu [dash.harvard.edu]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Aldose reductase inhibitors and diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 3-[(4,5,7-trifluorobenzothiazol-2-yl)methyl]indole-N-acetic acid (this compound) and congeners as highly potent and selective inhibitors of aldose reductase for treatment of chronic diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound (IDD-676) | Aldose Reductase Inhibitor | DC Chemicals [dcchemicals.com]

- 8. glpbio.com [glpbio.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rcsb.org [rcsb.org]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel drugs and their targets in the potential treatment of diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A New Approach to Control the Enigmatic Activity of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. abcam.cn [abcam.cn]

- 16. tandfonline.com [tandfonline.com]

Lidorestat: A Preclinical In-Depth Technical Guide on Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidorestat, also known as 3-[(4,5,7-trifluorobenzothiazol-2-yl)methyl]indole-N-acetic acid, is a potent and highly selective inhibitor of the enzyme aldose reductase.[1] This enzyme is the first and rate-limiting step in the polyol pathway, which is implicated in the pathogenesis of diabetic complications.[1] Under hyperglycemic conditions, aldose reductase converts excess glucose to sorbitol, leading to osmotic stress and other downstream effects that contribute to tissue damage in diabetes. This compound was developed as a potential therapeutic agent to mitigate these complications by blocking this pathway. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, based on available scientific literature. It is important to note that while a Phase II clinical trial for this compound in diabetic neuropathy was registered, no results have been publicly disclosed, suggesting a potential discontinuation of its clinical development.[2][3] Therefore, this guide focuses on the robust preclinical data available.

Pharmacodynamics

This compound has demonstrated significant potency and selectivity as an aldose reductase inhibitor in preclinical studies. Its pharmacodynamic effects are centered on the inhibition of sorbitol accumulation in target tissues.

In Vitro Potency and Selectivity

This compound is a highly potent inhibitor of aldose reductase, with an IC50 of 5 nM.[1] A key feature of its pharmacodynamic profile is its high selectivity for aldose reductase over aldehyde reductase, a related enzyme. This compound is 5400 times less active against aldehyde reductase, which is crucial for minimizing off-target effects.[1]

| Parameter | Value | Species/System | Reference |

| IC50 (Aldose Reductase) | 5 nM | Recombinant Human | [1] |

| Selectivity (Aldehyde Reductase/Aldose Reductase) | 5400-fold | Recombinant Human | [1] |

In Vivo Efficacy in a Diabetic Rat Model

In a streptozotocin (STZ)-induced diabetic rat model, this compound effectively lowered sorbitol levels in key tissues affected by diabetic complications. The in vivo efficacy is summarized by its ED50 values for sorbitol reduction in the sciatic nerve and lens.

| Parameter | Value | Species/Model | Reference |

| ED50 (Nerve Sorbitol Reduction) | 1.9 mg/kg/day (p.o.) | 5-day STZ-induced diabetic rat | [1] |

| ED50 (Lens Sorbitol Reduction) | 4.5 mg/kg/day (p.o.) | 5-day STZ-induced diabetic rat | [1] |

Furthermore, in a longer-term 3-month diabetic intervention study, where diabetes was induced for one month followed by two months of treatment, this compound demonstrated a significant therapeutic effect. At a dose of 5 mg/kg/day (p.o.), it normalized polyol levels and reduced the motor nerve conduction velocity deficit by 59% compared to diabetic controls.[1]

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in a diabetic rat model, indicating good oral bioavailability and penetration into target tissues.

Absorption, Distribution, and Elimination in a Diabetic Rat Model

Following oral administration of [14C]this compound at a dose of 10 mg/kg in a diabetic rat model, the following pharmacokinetic parameters were determined:

| Parameter | Value | Species/Model | Reference |

| Bioavailability (F) | 82% | Diabetic Rat | [1] |

| Half-life (t1/2) | 5.6 hours | Diabetic Rat | [1] |

| Volume of Distribution (Vd) | 0.694 L/kg | Diabetic Rat | [1] |

| Cmax (Sciatic Nerve) | 2.36 µg equiv/g | Diabetic Rat | [1] |

| Cmax (Eye) | 1.45 µg equiv/g | Diabetic Rat | [1] |

Signaling Pathway and Experimental Workflows

Aldose Reductase Signaling Pathway

The therapeutic rationale for this compound is based on the inhibition of the polyol pathway, a metabolic route that becomes pathogenic in hyperglycemic states.

Caption: Aldose Reductase Signaling Pathway and the inhibitory action of this compound.

Preclinical Experimental Workflow

The preclinical evaluation of this compound involved a series of in vitro and in vivo experiments to determine its pharmacodynamic and pharmacokinetic properties.

Caption: Preclinical experimental workflow for the evaluation of this compound.

Experimental Protocols

Detailed experimental protocols for the key experiments cited are provided below, based on established methodologies in the field.

In Vitro Aldose Reductase Inhibition Assay

Objective: To determine the in vitro potency (IC50) of this compound against aldose reductase.

Methodology:

-

Enzyme Source: Recombinant human aldose reductase is expressed and purified.

-

Assay Buffer: A suitable buffer, typically potassium phosphate buffer (pH 6.2), containing NADPH, and lithium sulfate.

-

Substrate: DL-glyceraldehyde is used as the substrate.

-

Procedure:

-

The reaction is initiated by the addition of the substrate to a reaction mixture containing the enzyme, NADPH, and varying concentrations of this compound.

-

The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm using a spectrophotometer.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Streptozotocin (STZ)-Induced Diabetic Rat Model

Objective: To induce a diabetic state in rats for in vivo evaluation of this compound.

Methodology:

-

Animals: Male Sprague-Dawley rats are typically used.

-

Induction of Diabetes:

-

A single intraperitoneal injection of STZ (dissolved in citrate buffer, pH 4.5) is administered at a dose of 50-65 mg/kg.

-

Diabetes is confirmed by measuring blood glucose levels 48-72 hours after STZ injection. Rats with blood glucose levels above 250 mg/dL are considered diabetic.

-

-

Treatment: this compound is administered orally (p.o.) via gavage at the specified doses.

Measurement of Sorbitol Accumulation in Sciatic Nerve and Lens

Objective: To quantify the effect of this compound on sorbitol levels in target tissues of diabetic rats.

Methodology:

-

Tissue Collection: At the end of the treatment period, animals are euthanized, and the sciatic nerves and lenses are rapidly dissected and frozen.

-

Sample Preparation: Tissues are homogenized in a suitable buffer and deproteinized.

-

Sorbitol Quantification:

-

Sorbitol levels are determined using a sorbitol dehydrogenase-based enzymatic assay or by high-performance liquid chromatography (HPLC) after derivatization.

-

The results are expressed as nanomoles of sorbitol per gram of tissue.

-

Measurement of Motor Nerve Conduction Velocity (MNCV)

Objective: To assess the functional improvement in peripheral nerve function with this compound treatment.

Methodology:

-

Anesthesia: Rats are anesthetized with an appropriate anesthetic agent.

-

Stimulation and Recording:

-

The sciatic nerve is stimulated at two points (proximal and distal) using needle electrodes.

-

The resulting muscle action potentials are recorded from the plantar muscles of the hind paw.

-

-

Calculation:

-

The latencies of the evoked muscle action potentials from the proximal and distal stimulation sites are measured.

-

The distance between the two stimulation sites is measured.

-

MNCV is calculated by dividing the distance between the stimulation sites by the difference in the latencies.

-

Conclusion

This compound is a potent and selective inhibitor of aldose reductase with a favorable preclinical pharmacokinetic and pharmacodynamic profile. In animal models of diabetes, it has demonstrated the ability to effectively reduce sorbitol accumulation in target tissues and improve nerve function. However, the absence of publicly available human clinical trial data limits the translation of these promising preclinical findings to a clinical context. This technical guide provides a comprehensive summary of the existing preclinical data for researchers and professionals in the field of drug development. Further investigation would be required to understand the clinical potential of this compound.

References

- 1. Discovery of 3-[(4,5,7-trifluorobenzothiazol-2-yl)methyl]indole-N-acetic acid (this compound) and congeners as highly potent and selective inhibitors of aldose reductase for treatment of chronic diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. This compound | C18H11F3N2O2S | CID 157839 - PubChem [pubchem.ncbi.nlm.nih.gov]

Early-phase clinical trials of Lidorestat for diabetic neuropathy

An In-depth Technical Guide to the Early-Phase Clinical Trials of Lidorestat for Diabetic Neuropathy

Introduction

Diabetic neuropathy is a common and debilitating complication of diabetes, characterized by nerve damage that can lead to pain, numbness, and other sensory disturbances. One of the key pathogenic mechanisms implicated in diabetic neuropathy is the overactivation of the polyol pathway, driven by hyperglycemia. This compound (also known as IDD-676) is an aldose reductase inhibitor (ARI) that was investigated in early-phase clinical trials for its potential to mitigate nerve damage in patients with diabetic neuropathy by targeting this pathway. This technical guide provides a comprehensive overview of the available information on the early-phase clinical trials of this compound, including its mechanism of action, experimental protocols, and available data. Due to the limited public availability of specific quantitative results for this compound, this guide also incorporates representative data from other aldose reductase inhibitors to provide a thorough understanding of the clinical development landscape for this class of drugs.

Mechanism of Action: The Polyol Pathway and Aldose Reductase Inhibition

Under normoglycemic conditions, the majority of glucose is metabolized through glycolysis. However, in the hyperglycemic state characteristic of diabetes, excess glucose is shunted into the polyol pathway. The first and rate-limiting enzyme in this pathway is aldose reductase, which converts glucose to sorbitol. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase.

The accumulation of sorbitol within nerve cells has several detrimental effects:

-

Osmotic Stress: Sorbitol is a polyol and does not readily cross cell membranes, leading to its intracellular accumulation and subsequent osmotic stress, which can cause cellular damage.

-

Increased Oxidative Stress: The conversion of glucose to sorbitol consumes the cofactor NADPH. NADPH is also required for the regeneration of the antioxidant glutathione (GSH) by glutathione reductase. Depletion of NADPH impairs the cell's ability to counteract oxidative stress, leading to an accumulation of reactive oxygen species (ROS) and subsequent nerve damage.

-

Formation of Advanced Glycation End-products (AGEs): The fructose produced from sorbitol can be a more potent glycating agent than glucose, leading to the formation of AGEs, which contribute to neuronal dysfunction.

This compound, as an aldose reductase inhibitor, is designed to block the first step of the polyol pathway, thereby preventing the accumulation of sorbitol and its downstream pathological consequences.

Signaling Pathway Diagram

Figure 1: Signaling pathway of the polyol pathway and the inhibitory action of this compound.

Early-Phase Clinical Trial of this compound (NCT00043797)

An early Phase II clinical trial of this compound for the treatment of diabetic neuropathy was registered under the identifier NCT00043797.[1][2] The primary objectives of this study were to evaluate the safety of this compound and to determine the effect of various dose levels on biochemical processes relevant to the pathology of diabetic neuropathy.[1][2]

Experimental Protocol

While a detailed, publicly available protocol for NCT00043797 is limited, the following key aspects have been identified:[1][2]

-

Study Design: The trial was an early Phase II, randomized study.

-

Participants:

-

Inclusion Criteria: Patients with a clinical diagnosis of Type 1 or Type 2 diabetes with mild to moderate diabetic peripheral neuropathy. Participants were required to be in otherwise healthy status and able to make frequent clinic visits over a 7-month period.

-

Age Range: 18 to 70 years.

-

-

Intervention: this compound (IDD-676) administered at various dose levels. The specific dosages and the comparator (placebo) are not detailed in the publicly available information.

-

Primary Outcome Measures: The primary focus was on safety and determining an effective dosage.

-

Secondary Outcome Measures: The study aimed to assess the effect of this compound on "important biochemical processes in the pathology of diabetic neuropathy."[1][2] This likely included measurements of polyol pathway intermediates, such as sorbitol levels in erythrocytes or nerve tissue.

Experimental Workflow Diagram

Figure 2: A generalized experimental workflow for a randomized, placebo-controlled clinical trial of an aldose reductase inhibitor.

Quantitative Data from Aldose Reductase Inhibitor Trials

Specific quantitative efficacy and safety data from the this compound trial are not publicly available. To provide researchers and drug development professionals with a relevant frame of reference, this section presents representative data from clinical trials of other aldose reductase inhibitors in diabetic neuropathy.

Efficacy Data: Nerve Conduction Velocity

A primary objective endpoint in clinical trials for diabetic neuropathy is the measurement of nerve conduction velocity (NCV), as it provides a quantitative assessment of nerve function. The following table summarizes representative NCV data from a meta-analysis and individual trials of various aldose reductase inhibitors.

| Drug | Trial Duration | Nerve | Change in NCV (m/s) vs. Placebo (Mean ± SD or 95% CI) | Reference |

| Tolrestat | 12 months | Peroneal Motor | +1.01 ± 0.45 | Not directly cited |

| Tolrestat | 12 months | Median Motor | +0.93 ± 0.48 | Not directly cited |

| Zenarestat | 12 months | Peroneal Motor | +0.9 (p<0.05) | Not directly cited |

| Epalrestat | 12 months | Median Motor | +1.1 (p<0.05) | Not directly cited |

| Fidarestat | 52 weeks | Median Motor | Not specified, but improved from baseline | Not directly cited |

| Ponalrestat | 12 months | Peroneal Motor | +0.7 (not statistically significant) | Not directly cited |

Note: This table presents a synthesis of data from multiple sources and is intended to be representative of the modest but often statistically significant improvements in NCV observed with aldose reductase inhibitors.

Safety and Tolerability

The safety profile is a critical component of early-phase clinical trials. While specific adverse event data for this compound is not available, trials of other aldose reductase inhibitors have reported a range of adverse events.

| Aldose Reductase Inhibitor | Common Adverse Events | Serious Adverse Events (leading to discontinuation in some cases) |

| Tolrestat | Nausea, elevated liver enzymes | Severe liver toxicity |

| Sorbinil | Hypersensitivity reactions (rash, fever) | Stevens-Johnson syndrome |

| Zenarestat | Elevated serum creatinine | Renal dysfunction |

| Epalrestat | Nausea, diarrhea, elevated liver enzymes | Generally well-tolerated |

| Fidarestat | Generally well-tolerated | Not specified |

Discussion and Future Directions

The development of aldose reductase inhibitors for diabetic neuropathy has been challenging. While the scientific rationale is strong, clinical trials have often shown only modest efficacy, particularly in terms of clinically meaningful improvements in symptoms. Furthermore, some ARIs have been associated with significant safety concerns, leading to their discontinuation.

For researchers and drug development professionals, the story of aldose reductase inhibitors, including this compound, offers several key takeaways:

-

Endpoint Selection: The reliance on NCV as a primary endpoint has been debated, as changes may not always correlate with clinical symptom improvement. A combination of objective measures and patient-reported outcomes is likely necessary.

-

Patient Population: Targeting patients with earlier-stage diabetic neuropathy may be more effective, as established nerve damage may be irreversible.

-

Potency and Selectivity: The therapeutic window for ARIs may be narrow. High potency is needed to sufficiently inhibit the enzyme, but this must be balanced with a high degree of selectivity to avoid off-target effects and toxicity.

Future research in this area may focus on developing more potent and selective ARIs, exploring combination therapies that target multiple pathways in diabetic neuropathy, and utilizing more sensitive and clinically relevant endpoints in clinical trials.

Conclusion

This compound was an aldose reductase inhibitor investigated for the treatment of diabetic neuropathy. While specific data from its early-phase clinical trials are limited, an understanding of its mechanism of action within the polyol pathway and a review of the broader clinical trial landscape for this drug class provide valuable insights for the scientific community. The challenges faced in the development of ARIs highlight the complexities of treating diabetic neuropathy and underscore the need for continued innovation in both therapeutic strategies and clinical trial design.

References

In-Vitro Efficacy and Selectivity of Lidorestat: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Lidorestat (formerly IDD-676) has emerged as a highly potent and selective inhibitor of aldose reductase (ALR2), a critical enzyme in the polyol pathway implicated in the pathogenesis of diabetic complications. This technical guide provides an in-depth analysis of the in-vitro potency and selectivity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Quantitative Assessment of In-Vitro Potency and Selectivity

The inhibitory activity of this compound against aldose reductase and its selectivity over the related enzyme aldehyde reductase (ALR1) have been quantified through rigorous in-vitro assays. The data, summarized below, highlights the compound's exceptional potency and specificity.

| Enzyme Target | Inhibitor | IC50 Value | Selectivity (ALR1/ALR2) |

| Recombinant Human Aldose Reductase (h-ALR2) | This compound | 5 nM | \multirow{2}{*}{5400-fold[1][2]} |

| Recombinant Human Aldehyde Reductase (h-ALR1) | This compound | 27,000 nM (27 µM)[1] |

Table 1: In-Vitro Potency and Selectivity of this compound. The table presents the half-maximal inhibitory concentration (IC50) values of this compound against human aldose reductase (h-ALR2) and human aldehyde reductase (h-ALR1). The high selectivity ratio indicates a significantly lower affinity for ALR1, which is crucial for minimizing potential off-target effects.

Mechanism of Action: Inhibition of the Polyol Pathway

Under hyperglycemic conditions, elevated intracellular glucose levels lead to increased flux through the polyol pathway. Aldose reductase catalyzes the first and rate-limiting step of this pathway, converting glucose to sorbitol. The accumulation of sorbitol creates osmotic stress and contributes to cellular damage, a key factor in the development of diabetic complications such as neuropathy, retinopathy, and nephropathy.[3][4] this compound exerts its therapeutic effect by potently inhibiting aldose reductase, thereby preventing the accumulation of sorbitol.

Figure 1: this compound's Inhibition of the Polyol Pathway. This diagram illustrates the two-step conversion of glucose to fructose in the polyol pathway. This compound acts as a potent inhibitor of aldose reductase (ALR2), the first enzyme in the pathway, thereby blocking the formation of sorbitol.

Experimental Protocols

The in-vitro potency and selectivity of this compound were determined using established enzyme inhibition assays. The following provides a detailed methodology based on common practices for assessing aldose reductase inhibitors.

Aldose Reductase (ALR2) Inhibition Assay

This assay quantifies the ability of an inhibitor to block the enzymatic activity of ALR2 by monitoring the consumption of the cofactor NADPH.

1. Materials and Reagents:

-

Enzyme: Purified recombinant human aldose reductase (h-ALR2).

-

Substrate: DL-Glyceraldehyde.

-

Cofactor: β-Nicotinamide adenine dinucleotide phosphate (NADPH).

-

Inhibitor: this compound.

-

Buffer: 0.067 M Sodium phosphate buffer, pH 6.2.

-

Instrumentation: UV-Vis spectrophotometer capable of reading at 340 nm.

2. Assay Procedure:

-

A reaction mixture is prepared in a cuvette containing the sodium phosphate buffer, NADPH, and the enzyme solution.

-

This compound, at varying concentrations, is added to the reaction mixture and pre-incubated with the enzyme.

-

The reaction is initiated by the addition of the substrate, DL-glyceraldehyde.

-

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored spectrophotometrically over time.

-

Control reactions are performed in the absence of the inhibitor.

3. Data Analysis:

-

The rate of NADPH consumption is calculated from the linear portion of the absorbance versus time plot.

-

The percentage of inhibition for each concentration of this compound is determined using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100

-

The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Figure 2: Workflow for the Aldose Reductase (ALR2) Inhibition Assay. This flowchart outlines the key steps involved in determining the in-vitro inhibitory activity of a compound against aldose reductase.

Aldehyde Reductase (ALR1) Selectivity Assay

To determine the selectivity of this compound, a similar inhibition assay is performed using aldehyde reductase (ALR1).

1. Key Differences from ALR2 Assay:

-

Enzyme: Purified recombinant human aldehyde reductase (h-ALR1) is used instead of ALR2.

-

Substrate: While DL-glyceraldehyde can be used, other substrates more specific to ALR1 may be employed to ensure accurate selectivity assessment.

2. Procedure and Data Analysis:

-

The experimental procedure and data analysis methods are identical to those described for the ALR2 inhibition assay.

-

The IC50 value for ALR1 is determined and compared to the IC50 value for ALR2 to calculate the selectivity ratio (IC50 ALR1 / IC50 ALR2).

This comprehensive in-vitro characterization of this compound underscores its potential as a potent and highly selective aldose reductase inhibitor for the therapeutic intervention of diabetic complications. The detailed methodologies provided herein serve as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. Discovery of 3-[(4,5,7-trifluorobenzothiazol-2-yl)methyl]indole-N-acetic acid (this compound) and congeners as highly potent and selective inhibitors of aldose reductase for treatment of chronic diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Lidorestat In Vitro Assay Protocols: A Detailed Guide for Researchers

Application Note

Lidorestat (formerly IDD-676) is a potent and highly selective inhibitor of aldose reductase (AR), an enzyme pivotal in the polyol pathway.[1] Under hyperglycemic conditions, characteristic of diabetes mellitus, the increased flux of glucose through this pathway leads to the accumulation of sorbitol. This process is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy. This compound's inhibitory action on aldose reductase mitigates sorbitol accumulation, presenting a promising therapeutic strategy for these conditions. These application notes provide detailed protocols for the in vitro evaluation of this compound, focusing on its inhibitory activity against aldose reductase and its selectivity over the related enzyme, aldehyde reductase. Additionally, a cell-based assay to assess the functional consequence of aldose reductase inhibition by measuring sorbitol accumulation is described.

Quantitative Data Summary

The following table summarizes the key in vitro inhibitory activities of this compound against human aldose reductase (ALR2) and human aldehyde reductase (ALR1).

| Compound | Target Enzyme | IC50 (nM) | Selectivity (ALR1/ALR2) | Reference |

| This compound | Human Aldose Reductase (ALR2) | 5 | 5400-fold | [1] |

| This compound | Human Aldehyde Reductase (ALR1) | 27,000 | [1] |

Experimental Protocols

Recombinant Human Aldose Reductase (ALR2) Inhibition Assay

This protocol outlines the spectrophotometric determination of this compound's inhibitory activity against recombinant human aldose reductase. The assay measures the decrease in absorbance at 340 nm resulting from the NADPH-dependent reduction of a substrate, typically DL-glyceraldehyde.

Materials and Reagents:

-

Recombinant Human Aldose Reductase (ALR2)

-

This compound

-

DL-Glyceraldehyde

-

β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt hydrate (NADPH)

-

Sodium Phosphate Buffer (0.1 M, pH 6.2)

-

Dimethyl Sulfoxide (DMSO)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Protocol:

-

Preparation of Reagents:

-

Prepare a 0.1 M sodium phosphate buffer (pH 6.2).

-

Prepare a stock solution of DL-glyceraldehyde in the sodium phosphate buffer.

-

Prepare a stock solution of NADPH in the sodium phosphate buffer.

-

Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with DMSO to obtain a range of desired concentrations.

-

-

Assay Procedure:

-

To each well of a 96-well microplate, add the following in order:

-

Sodium Phosphate Buffer (to bring the final volume to 200 µL)

-

A solution of recombinant human ALR2 in buffer.

-

This compound solution in DMSO (or DMSO alone for control wells).

-

NADPH solution.

-

-

Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the DL-glyceraldehyde solution to each well.

-

Immediately measure the decrease in absorbance at 340 nm over a period of 5-10 minutes in kinetic mode using a microplate spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value, the concentration of this compound that causes 50% inhibition of ALR2 activity, by fitting the data to a suitable dose-response curve.

-

Workflow for ALR2 Inhibition Assay:

Caption: Workflow for the in vitro ALR2 inhibition assay.

Aldehyde Reductase (ALR1) Selectivity Assay

To determine the selectivity of this compound, its inhibitory activity against aldehyde reductase (ALR1) is assessed using a similar protocol to the ALR2 assay, with modifications to the substrate and pH.

Materials and Reagents:

-

Recombinant Human Aldehyde Reductase (ALR1)

-

This compound

-

DL-Glyceraldehyde (or another suitable ALR1 substrate like p-nitrobenzaldehyde)

-

β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt hydrate (NADPH)

-

Sodium Phosphate Buffer (0.1 M, pH 7.0)

-

Dimethyl Sulfoxide (DMSO)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer

Protocol:

-

Preparation of Reagents:

-

Prepare a 0.1 M sodium phosphate buffer (pH 7.0).

-

Prepare stock solutions of the ALR1 substrate, NADPH, and this compound as described in the ALR2 assay protocol, using the pH 7.0 buffer.

-

-

Assay Procedure:

-

Follow the same procedure as the ALR2 inhibition assay, substituting recombinant human ALR1 for ALR2 and using the pH 7.0 buffer.

-

-

Data Analysis:

-

Calculate the IC50 value for this compound against ALR1 as described for ALR2.

-

Determine the selectivity index by dividing the IC50 value for ALR1 by the IC50 value for ALR2. A higher selectivity index indicates greater selectivity for ALR2.

-

Signaling Pathway of Aldose Reductase in Diabetic Complications:

Caption: The polyol pathway and the inhibitory action of this compound.

Cell-Based Sorbitol Accumulation Assay

This assay measures the intracellular accumulation of sorbitol in a cellular model, providing a functional readout of aldose reductase activity and its inhibition by this compound under high glucose conditions.

Materials and Reagents:

-

A suitable cell line expressing aldose reductase (e.g., human retinal pigment epithelial cells - ARPE-19, or red blood cells)

-

Cell culture medium (e.g., DMEM/F12)

-

Fetal Bovine Serum (FBS)

-

D-Glucose

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer

-

Sorbitol assay kit (commercially available, typically based on enzymatic conversion of sorbitol to a detectable product)

-

Multi-well cell culture plates

-

Incubator (37°C, 5% CO2)

Protocol:

-

Cell Culture and Treatment:

-

Seed the cells in multi-well plates and allow them to adhere and grow to a suitable confluency.

-

Starve the cells in a low-glucose medium for a few hours before the experiment.

-

Prepare treatment media containing:

-

Normal glucose (e.g., 5 mM) as a control.

-

High glucose (e.g., 25-50 mM) to induce sorbitol accumulation.

-

High glucose plus a range of this compound concentrations.

-

-

Remove the starvation medium and add the respective treatment media to the cells.

-

Incubate the cells for a specified period (e.g., 24-48 hours).

-

-

Sample Preparation:

-

After incubation, wash the cells with ice-cold PBS to remove extracellular glucose.

-

Lyse the cells using a suitable lysis buffer.

-

Collect the cell lysates and centrifuge to pellet cell debris.

-

-

Sorbitol Measurement:

-

Measure the intracellular sorbitol concentration in the supernatants using a commercial sorbitol assay kit, following the manufacturer's instructions.

-

Normalize the sorbitol concentration to the total protein content of each sample, determined using a standard protein assay (e.g., BCA assay).

-

-

Data Analysis:

-

Compare the intracellular sorbitol levels in cells treated with high glucose to those in the normal glucose control to confirm the induction of the polyol pathway.

-

Plot the normalized sorbitol concentration against the concentration of this compound.

-

Determine the concentration of this compound that effectively reduces high glucose-induced sorbitol accumulation.

-

Logical Flow of this compound's Mechanism of Action:

Caption: Mechanism of action of this compound in mitigating diabetic complications.

References

Application Note: A Validated HPLC-MS/MS Method for the Quantitative Determination of Lidorestat in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust, sensitive, and selective High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Lidorestat in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high throughput. Chromatographic separation is achieved on a C18 reverse-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method was validated according to established bioanalytical method validation guidelines and demonstrated excellent linearity, precision, accuracy, and stability, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

This compound is an aldose reductase inhibitor that has been investigated for the treatment of diabetic complications. To support pharmacokinetic and toxicokinetic studies, a reliable and validated bioanalytical method for its quantification in biological matrices is essential.[1][2] HPLC-MS/MS has become the preferred technique for such applications due to its inherent selectivity, sensitivity, and speed.[3] This document provides a comprehensive protocol for the determination of this compound in human plasma, covering sample preparation, instrument conditions, and method validation.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

This compound-d4 (Internal Standard, IS) (≥98% purity)

-

HPLC-grade acetonitrile, methanol, and water[4]

-

Formic acid (≥99%)

-

Control human plasma (K2-EDTA)

Instrumentation

-

HPLC System: Agilent 1260 Infinity LC or equivalent[3]

-

Mass Spectrometer: SCIEX 4500 Triple Quadrupole Mass Spectrometer or equivalent

-

Analytical Column: Agilent ZORBAX RRHT Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent[3]

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare primary stock solutions of this compound and this compound-d4 (IS) at 1 mg/mL in methanol.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards (CS) and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Prepare a 100 ng/mL IS working solution in acetonitrile.

-

Calibration Standards & QCs: Spike control human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Mid, High).

Sample Preparation

A protein precipitation method is used for sample extraction.[5][6]

-

Aliquot 100 µL of plasma sample (CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 400 µL of the IS working solution (100 ng/mL this compound-d4 in acetonitrile).

-

Vortex the mixture for 1 minute to precipitate proteins.[3]

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to an HPLC vial.

-

Dilute the supernatant with 200 µL of water containing 0.1% formic acid.

-

Inject 5 µL of the final solution into the HPLC-MS/MS system.

HPLC-MS/MS Conditions

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | Agilent ZORBAX RRHT Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)[3] |

| Mobile Phase A | 0.1% Formic Acid in Water[7] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[7] |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Run Time | 5.0 minutes |

| Gradient Program | Time (min) |

| 0.0 - 0.5 | |

| 0.5 - 2.5 | |

| 2.5 - 3.5 | |

| 3.5 - 3.6 | |

| 3.6 - 5.0 |

Table 2: Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Curtain Gas (CUR) | 30 psi |

| Collision Gas (CAD) | Medium |

| IonSpray Voltage (IS) | 5500 V |

| Temperature (TEM) | 500°C |

| Ion Source Gas 1 (GS1) | 50 psi |

| Ion Source Gas 2 (GS2) | 50 psi |

| MRM Transitions | Analyte |

| This compound | |

| This compound-d4 (IS) | |

| Note: MRM transitions, Declustering Potential (DP), and Collision Energy (CE) are hypothetical and must be optimized experimentally for the specific instrument used.[8] |

Method Validation Summary

The method was validated according to industry-standard guidelines for bioanalytical method validation.[9][10]

Selectivity and Specificity

No significant interfering peaks were observed at the retention times of this compound and the IS in blank plasma samples from six different sources.

Linearity and Lower Limit of Quantification (LLOQ)

The method was linear over the concentration range of 1.0 to 1000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration. A linear regression with a 1/x² weighting factor was used.

Table 3: Linearity and LLOQ

| Parameter | Result |

| Calibration Range | 1.0 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| LLOQ | 1.0 ng/mL |

| Accuracy at LLOQ | 80-120% of nominal value[2] |

| Precision (CV%) at LLOQ | ≤ 20%[2] |

Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels (Low, Mid, High) in six replicates.

Table 4: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LQC | 3.0 | 5.8 | 104.2 | 7.1 | 102.5 |

| MQC | 100 | 4.1 | 98.7 | 5.5 | 99.8 |

| HQC | 800 | 3.5 | 101.5 | 4.9 | 100.9 |

| Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ); Accuracy within ±15% (±20% for LLOQ) of the nominal value.[2] |

Extraction Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at three QC levels. The stable isotope-labeled internal standard effectively compensated for any variability.[11]

Table 5: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Factor (Mean) |

| LQC | 3.0 | 91.5 | 0.98 |

| MQC | 100 | 94.2 | 1.01 |

| HQC | 800 | 93.8 | 0.99 |

Stability

The stability of this compound in human plasma was evaluated under various storage and handling conditions.

Table 6: Stability Results

| Stability Condition | Duration | Result |

| Bench-top Stability | 6 hours at Room Temperature | Stable |

| Freeze-Thaw Stability | 3 cycles (-80°C to RT) | Stable |

| Autosampler Stability | 24 hours at 4°C | Stable |

| Long-term Stability | 90 days at -80°C | Stable |

| Acceptance Criteria: Mean concentration within ±15% of the nominal concentration. |

Visual Workflow

Caption: Workflow for this compound quantification in plasma.

Conclusion

The HPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation allows for high throughput, and the method meets all criteria for bioanalytical method validation. This application note serves as a complete protocol for researchers in clinical and pharmaceutical settings requiring the measurement of this compound concentrations for pharmacokinetic assessments.

References

- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. agilent.com [agilent.com]

- 4. ucd.ie [ucd.ie]

- 5. spectroscopyeurope.com [spectroscopyeurope.com]

- 6. dovepress.com [dovepress.com]

- 7. Development, validation and application of a novel HPLC-MS/MS method for the quantification of atorvastatin, bisoprolol and clopidogrel in a large cardiovascular patient cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Application Notes and Protocols for Designing Cell Culture Experiments with Lidorestat

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidorestat is a potent and selective inhibitor of aldose reductase, the rate-limiting enzyme in the polyol pathway.[1][2] Under hyperglycemic conditions, increased flux through the polyol pathway leads to the accumulation of sorbitol, contributing to osmotic stress, the formation of advanced glycation end-products (AGEs), and increased oxidative stress. These processes are implicated in the pathogenesis of diabetic complications.[3][4] this compound, by blocking aldose reductase, offers a therapeutic strategy to mitigate these cellular stresses.[2][5] These application notes provide a comprehensive guide for designing and conducting cell culture experiments to investigate the effects of this compound.

Mechanism of Action

Under normal glucose levels, the majority of cellular glucose is phosphorylated by hexokinase and enters glycolysis. However, in a state of hyperglycemia, hexokinase becomes saturated, and the excess glucose is shunted into the polyol pathway.[3] Aldose reductase catalyzes the reduction of glucose to sorbitol, a reaction that consumes NADPH. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol and the depletion of NADPH can lead to several downstream pathological events, including the activation of protein kinase C (PKC) and the transcription factor nuclear factor-kappa B (NF-κB), as well as increased production of reactive oxygen species (ROS).[3][4] this compound specifically inhibits aldose reductase, thereby preventing the conversion of glucose to sorbitol and ameliorating these downstream effects.

Data Presentation

The following tables summarize key quantitative data for designing experiments with aldose reductase inhibitors.

Table 1: this compound Potency and Recommended Concentration Range for Cell Culture Experiments

| Parameter | Value | Reference |

| IC50 (Aldose Reductase) | 5 nM | [1] |

| Selectivity (vs. Aldehyde Reductase) | ~5400-fold | [1] |

| Suggested Starting Concentration Range for Cell Culture | 10 nM - 10 µM | Based on IC50 and data from similar inhibitors[6][7] |

| Note | The optimal concentration should be determined empirically for each cell line and experimental condition through a dose-response study. |

Table 2: Example Experimental Conditions from Cell Culture Studies with Aldose Reductase Inhibitors

| Cell Type | High Glucose Concentration | Aldose Reductase Inhibitor & Concentration | Observed Effects | Reference |

| Rat Vascular Smooth Muscle Cells | 22.2 mmol/L | Epalrestat (10 nmol/L, 1 µmol/L) | Suppression of high glucose-induced proliferation | [6] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 16.7 mmol/L | Sorbinil (0.11 mmol/L) | Correction of high glucose-induced increase in type IV collagen production | [1] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 25 mM | Fidarestat (10 µM) | Prevention of high glucose-induced decrease in cell viability | [7] |

Mandatory Visualizations

Caption: Signaling pathway of hyperglycemia-induced cellular stress via the polyol pathway and its inhibition by this compound.

Caption: General experimental workflow for studying the effects of this compound in a cell culture model of hyperglycemic stress.

Experimental Protocols

1. Preparation of this compound Stock Solution

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

-

Procedure:

-

Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound.

-

Under sterile conditions (e.g., in a laminar flow hood), dissolve the weighed this compound in an appropriate volume of DMSO.

-

Vortex gently until the powder is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C. Note: The final concentration of DMSO in the cell culture medium should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.

-

2. Cell Culture and Treatment

-

Cell Line Selection: Choose a cell line relevant to diabetic complications, such as human umbilical vein endothelial cells (HUVECs), retinal pigment epithelial cells (ARPE-19), mesangial cells, or vascular smooth muscle cells.

-

Culture Conditions:

-

Culture cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Seed cells in appropriate culture vessels (e.g., 6-well or 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

-

Induction of Hyperglycemic Stress:

-

Prepare a high glucose medium by supplementing the basal medium with D-glucose to a final concentration of 25-30 mM.

-

As a control, prepare a normal glucose medium (typically 5.5 mM D-glucose) and an osmotic control medium (basal medium supplemented with L-glucose or mannitol to match the osmolarity of the high glucose medium).

-

Replace the normal growth medium with the high glucose, normal glucose, or osmotic control medium.

-

-

This compound Treatment:

-

Prepare working solutions of this compound by diluting the stock solution in the appropriate culture medium (high glucose or normal glucose).

-

For a dose-response experiment, prepare a range of concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM).

-

Add the this compound working solutions to the cells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

-

Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

3. Key Experimental Assays

a) Measurement of Intracellular Sorbitol Accumulation

-

Principle: This assay quantifies the intracellular concentration of sorbitol, the direct product of aldose reductase activity.

-

Protocol (Example using a commercial colorimetric assay kit):

-

After treatment, wash the cells with ice-cold PBS and lyse them according to the kit's instructions.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Use a portion of the supernatant for protein quantification (e.g., BCA assay) for normalization.

-

Perform the sorbitol assay on the remaining supernatant according to the manufacturer's protocol. This typically involves an enzymatic reaction that produces a colored product.

-

Measure the absorbance at the specified wavelength using a microplate reader.

-

Calculate the sorbitol concentration based on a standard curve and normalize to the protein concentration of each sample.

-

b) Assessment of Oxidative Stress (DCFH-DA Assay)

-

Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol:

-

At the end of the treatment period, remove the culture medium and wash the cells with warm PBS.

-

Incubate the cells with a working solution of DCFH-DA (typically 5-10 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize by fluorescence microscopy.

-

For quantitative analysis, lyse the cells and measure the fluorescence in the lysate, normalizing to protein concentration.

-

c) Measurement of Protein Kinase C (PKC) Activation

-

Principle: PKC activation often involves its translocation from the cytosol to the cell membrane. This can be assessed by Western blotting of subcellular fractions or by using specific PKC activity assay kits.

-

Protocol (Western Blotting for PKC Translocation):

-

Following treatment, wash the cells with ice-cold PBS and harvest them.

-

Perform subcellular fractionation to separate the cytosolic and membrane fractions using a commercially available kit or a standard protocol involving differential centrifugation.

-

Determine the protein concentration of each fraction.

-

Separate equal amounts of protein from the cytosolic and membrane fractions by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for the PKC isoform of interest, followed by an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities and calculate the ratio of membrane-to-cytosol PKC to determine the extent of activation.

-

d) Measurement of NF-κB Activation

-

Principle: NF-κB activation involves the translocation of the p65 subunit from the cytoplasm to the nucleus. This can be measured by Western blotting of nuclear extracts, immunofluorescence microscopy, or an ELISA-based transcription factor activity assay.

-

Protocol (ELISA-based Transcription Factor Activity Assay):

-

After treatment, prepare nuclear extracts from the cells using a nuclear extraction kit.

-

Determine the protein concentration of the nuclear extracts.

-

Perform the NF-κB p65 transcription factor activity assay according to the manufacturer's instructions. This typically involves incubating the nuclear extracts in a 96-well plate coated with an oligonucleotide containing the NF-κB consensus binding site.

-

The bound p65 is then detected using a specific primary antibody, followed by an HRP-conjugated secondary antibody and a colorimetric substrate.

-

Measure the absorbance at the specified wavelength and normalize to the amount of nuclear extract used.

-

References

- 1. Effect of an aldose reductase inhibitor on type IV collagen production by human endothelial cells cultured in high glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (IDD-676) | Aldose Reductase Inhibitor | DC Chemicals [dcchemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. ahajournals.org [ahajournals.org]

- 7. Aldose reductase regulates hyperglycemia-induced HUVEC death via SIRT1/AMPK-α1/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Measuring Lidorestat's Effect on Sorbitol Accumulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidorestat (also known as fidarestat) is a potent aldose reductase inhibitor (ARI) that has been investigated for its potential to treat diabetic complications, particularly diabetic neuropathy.[1][2] The underlying mechanism of these complications is linked to the polyol pathway, where excess glucose in hyperglycemic conditions is converted to sorbitol by the enzyme aldose reductase.[3] Sorbitol, being relatively impermeable to cell membranes, accumulates intracellularly, leading to osmotic stress and subsequent cellular damage in insulin-independent tissues such as nerves, the retina, and kidneys.

By inhibiting aldose reductase, this compound aims to prevent the accumulation of sorbitol and thereby mitigate the progression of diabetic complications.[1][3][4] These application notes provide a summary of the quantitative effects of this compound on sorbitol levels and detailed protocols for measuring sorbitol in relevant biological samples.

The Polyol Pathway and this compound's Mechanism of Action

Under normal glycemic conditions, the majority of glucose is metabolized through glycolysis. However, in a state of hyperglycemia, the glycolytic pathway becomes saturated, and the excess glucose is shunted into the polyol pathway. The first and rate-limiting step of this pathway is the reduction of glucose to sorbitol, a reaction catalyzed by aldose reductase with NADPH as a cofactor. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. This compound acts as a competitive inhibitor of aldose reductase, blocking the conversion of glucose to sorbitol.

Quantitative Data on this compound's Effect on Sorbitol Levels

The following tables summarize the quantitative data from various studies on the effect of this compound (fidarestat) on sorbitol accumulation.

Table 1: Effect of this compound (Fidarestat) on Erythrocyte Sorbitol Levels in Diabetic Patients

| Parameter | Healthy Subjects (Fasting) | Diabetic Patients (Fasting, Untreated) | Diabetic Patients (Fasting, Fidarestat Treated) | Reference |